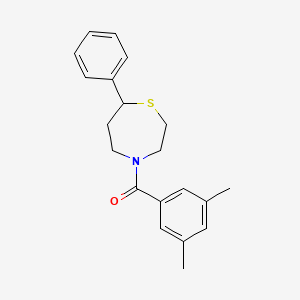

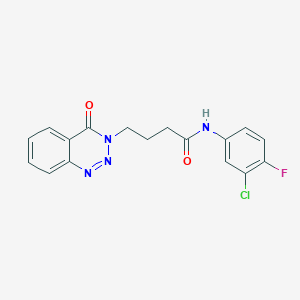

N,N-dibenzyl-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrazole derivatives involves the reaction of pyrazole-3-carboxylic acids and pyrazole-3,4-dicarboxylic acid with several aromatic and heteroaromatic sulfonamides . The synthesized sulfonamide derivatives were characterized using 1H NMR, 13C NMR, FT-IR, and mass spectroscopy techniques .Aplicaciones Científicas De Investigación

Antidepressant Potential

A study by (Mahesh et al., 2011) explored the antidepressant-like activity of certain compounds, including those structurally related to N,N-dibenzyl-2-ethyl-5-methylpyrazole-3-carboxamide. They found that compounds with higher 5-HT3 receptor antagonism exhibited good antidepressant-like activity.

Anticonvulsant Activity

(Clark et al., 1984) studied the anticonvulsant effects of a series of 4-aminobenzamides, similar in structure to N,N-dibenzyl-2-ethyl-5-methylpyrazole-3-carboxamide. They found that some of these compounds were effective against seizures induced by electroshock and pentylenetetrazole in mice.

Antiviral and Cytostatic Activity

Research by (Petrie et al., 1986) focused on nucleoside and nucleotide derivatives of pyrazofurin, a compound related to N,N-dibenzyl-2-ethyl-5-methylpyrazole-3-carboxamide. They found that some derivatives exhibited significant antiviral and cytostatic activity in cell culture.

Antitumor and Antimicrobial Activities

A study by (Riyadh, 2011) demonstrated the synthesis of N-arylpyrazole-containing enaminones, which showed potential for antitumor and antimicrobial activities.

Inhibition of Protein Kinases

(Shiraishi et al., 1987) explored 4-hydroxycinnamamide derivatives as inhibitors of tyrosine-specific protein kinases. These compounds are structurally similar to N,N-dibenzyl-2-ethyl-5-methylpyrazole-3-carboxamide and were found to be potent and specific inhibitors.

Soil Nitrification Inhibition

The potential of 3-methylpyrazole-1-carboxamide as a soil nitrification inhibitor was evaluated by (McCarty & Bremner, 1990). This study found that it was comparable to other known inhibitors for inhibiting nitrification of ammonium in soil.

Acaricidal Activity

(Okada et al., 1997) investigated the acaricidal activity of N-(3-pyridylmethyl)pyrazolecarboxamide derivatives. They reported structure-activity relationships of these compounds, indicating their potential as effective acaricides.

Safety and Hazards

Mecanismo De Acción

Pyrazoles

are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They exhibit tautomerism, a phenomenon that may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .

Indole derivatives

, on the other hand, possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .

Propiedades

IUPAC Name |

N,N-dibenzyl-2-ethyl-5-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O/c1-3-24-20(14-17(2)22-24)21(25)23(15-18-10-6-4-7-11-18)16-19-12-8-5-9-13-19/h4-14H,3,15-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFCDPNMVRYMGNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl N-[(1E)-(dimethylamino)methylidene]carbamate](/img/structure/B2935238.png)

![N-(3,4-dimethoxyphenyl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2935239.png)

![Ethyl N-[2-[6-(1-adamantyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]carbamate](/img/structure/B2935249.png)

![1-(4-acetylphenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2935251.png)

![6-amino-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2935253.png)